molecular formula C11H9ClN2O2 B2733635 5-Chloro-4-methoxy-2-phenyl-3(2H)-pyridazinone CAS No. 76929-42-5

5-Chloro-4-methoxy-2-phenyl-3(2H)-pyridazinone

Cat. No.: B2733635
CAS No.: 76929-42-5
M. Wt: 236.66
InChI Key: GRENYEBQTKKRGC-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxy-2-phenyl-3(2H)-pyridazinone is a heterocyclic compound belonging to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methoxy-2-phenyl-3(2H)-pyridazinone typically involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating under reflux.

Industrial Production Methods

Industrial production methods for such compounds generally involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions may lead to the formation of corresponding hydrazines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products depend on the type of reaction. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxy-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on its biological activity, which may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-phenyl-3(2H)-pyridazinone
  • 5-Chloro-2-phenyl-3(2H)-pyridazinone
  • 5-Chloro-4-methoxy-3(2H)-pyridazinone

Uniqueness

5-Chloro-4-methoxy-2-phenyl-3(2H)-pyridazinone is unique due to the specific combination of substituents on the pyridazinone core, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups may enhance its potential as a therapeutic agent or chemical intermediate.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

5-chloro-4-methoxy-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-10-9(12)7-13-14(11(10)15)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRENYEBQTKKRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NN(C1=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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